4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride
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Overview
Description
4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF4O3S It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a tetrafluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 1,1,2,2-tetrafluoroethanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the ether linkage. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting nucleophilic substitution reactions lead to the formation of various sulfonyl derivatives. The tetrafluoroethoxy group can influence the reactivity and stability of the compound, potentially affecting its interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Similar in structure but contains a bromine atom instead of a sulfonyl chloride group.
1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a methyl group instead of a sulfonyl chloride group.
Uniqueness
4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the tetrafluoroethoxy and sulfonyl chloride groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
68516-54-1 |
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Molecular Formula |
C8H5ClF4O3S |
Molecular Weight |
292.64 g/mol |
IUPAC Name |
4-(1,1,2,2-tetrafluoroethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H5ClF4O3S/c9-17(14,15)6-3-1-5(2-4-6)16-8(12,13)7(10)11/h1-4,7H |
InChI Key |
BHVOWFNWLROOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)F)(F)F)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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